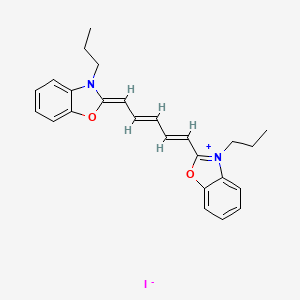
3,3'-Dipropyloxadicarbocyanine
Vue d'ensemble
Description
Synthesis Analysis
A simple and efficient methodology for the one-pot synthesis of 3,3’-disubstituted oxindoles featuring an all-carbon quaternary center has been demonstrated through L-proline catalysed three-component reaction .
Molecular Structure Analysis
The molecular formula of 3,3’-Dipropyloxadicarbocyanine is C25H27IN2O2. Its molecular weight is 514.4 g/mol.
Chemical Reactions Analysis
3,3’-Dipropyloxadicarbocyanine is utilized in assays to determine membrane potential changes in tumor cells . For example, it has been employed in the study of mouse ascites tumor cells . The dye moves across lipid membranes in response to membrane potential, and its accumulation can be detected through changes in its absorption and fluorescence-emission spectrum .
Physical And Chemical Properties Analysis
3,3’-Dipropyloxadicarbocyanine is a water-soluble compound. It is a highly fluorescent dye. More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Membrane Potential Assay in Tumor Cells
3,3'-Dipropyloxadicarbocyanine is utilized in assays to determine membrane potential changes in tumor cells. For example, it has been employed in the study of mouse ascites tumor cells. The dye moves across lipid membranes in response to membrane potential, and its accumulation can be detected through changes in its absorption and fluorescence-emission spectrum. This application is particularly relevant in understanding the behavior of tumor cells under various conditions (Eddy, 1989).
Amino Acid Absorption Study
This dye has been used to demonstrate the electrogenic absorption of amino acids by mouse ascites-tumor cells. The study provides insights into the mechanisms of amino acid uptake and its impact on the membrane potential of tumor cells. It's a crucial area of research for understanding tumor cell metabolism and drug targeting (Hacking & Eddy, 1981).
Study of Ion Transport in Cells
The carbocyanine dye has been instrumental in studying ion transport in cells. For example, it has been used to investigate the inhibition of Ca-dependent K efflux in human red cell ghosts. Understanding how carbocyanine dyes affect ion transport can provide deeper insights into cell physiology and pathology (Simons, 1976).
Investigation of Complement Proteins on Blood Platelets
Research has utilized 3,3'-Dipropyloxadicarbocyanine to explore the effects of complement proteins on blood platelets. This study sheds light on how these proteins induce changes in membrane potential, which is vital for understanding immune responses and platelet activation mechanisms (Wiedmer & Sims, 1985).
Helical Cyanine Dye Aggregates on DNA Nanotemplates
The dye has been used to study the spontaneous assembly of helical cyanine dye aggregates on DNA nanotemplates. This research contributes to the understanding of DNA-dye interactions, which is essential for developing new diagnostic tools and understanding genetic material behavior (Seifert et al., 1999).
Mécanisme D'action
The dye moves across lipid membranes in response to membrane potential. Its accumulation can be detected through changes in its absorption and fluorescence-emission spectrum. This application is particularly relevant in understanding the behavior of tumor cells under various conditions.
Safety and Hazards
The safety data sheet for 3,3’-Dipropyloxadicarbocyanine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Propriétés
IUPAC Name |
(2Z)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N2O2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILDQFLUZSBAGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967743 | |
| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dipropyloxadicarbocyanine | |
CAS RN |
53213-90-4 | |
| Record name | 3,3'-Dipropyloxadicarbocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053213904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,3'-Dipropyloxadicarbocyanine interact with cell membranes, and what downstream effects are observed?
A1: 3,3'-Dipropyloxadicarbocyanine is a cationic dye that exhibits changes in fluorescence intensity in response to changes in membrane potential. [, , , ] Hyperpolarization of the cell membrane leads to a decrease in fluorescence, attributed to increased dye binding, particularly at the inner membrane surface. [, ] Depolarization reverses this effect. This property makes it a useful tool for studying membrane potential dynamics.
Q2: Does 3,3'-Dipropyloxadicarbocyanine preferentially bind to specific cell types or membrane compositions?
A2: Research indicates that the dye can be used to study membrane potential in various cell types, including pigeon erythrocytes, erythrocyte ghosts, liposomes, and mouse ascites-tumor cells. [, , , ] While the dye's interaction with the membrane is primarily driven by its charge and the membrane potential, the extent of binding might be influenced by other physiological variables and membrane composition. [, ]
Q3: How does the concentration of 3,3'-Dipropyloxadicarbocyanine affect its interaction with cell membranes?
A3: Studies show that at low dye concentrations, hyperpolarization promotes dye binding to the inner membrane surface. [, ] At higher concentrations, the binding behavior might be more complex. The relationship between dye concentration and fluorescence response should be carefully characterized for each experimental system.
Q4: Are there any limitations to using 3,3'-Dipropyloxadicarbocyanine for membrane potential studies?
A4: One limitation is that the dye's fluorescence response is not solely dependent on membrane potential. Factors like dye binding to the membrane, which can be influenced by physiological variables other than membrane potential, can affect the fluorescence signal. [, ] Therefore, careful controls and data interpretation are necessary when using this dye.
Q5: What are the spectroscopic properties of 3,3'-Dipropyloxadicarbocyanine?
A5: Research has characterized the spectroscopic and fluorescent properties of a series of oxacyanine dyes, including 3,3'-Dipropyloxadicarbocyanine. [] These dyes exhibit a red shift in absorbance and fluorescence spectra in nitrobenzene compared to water. [] Additionally, fluorescence intensity is significantly lower in nitrobenzene. [] This information is crucial for understanding the dye's behavior in different solvent systems and for developing analytical methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



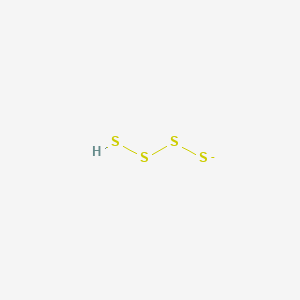
![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
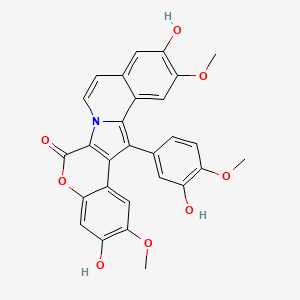
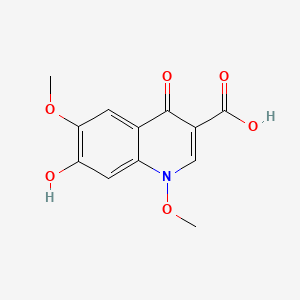
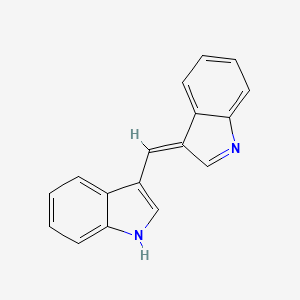
![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)
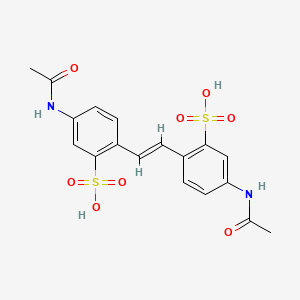
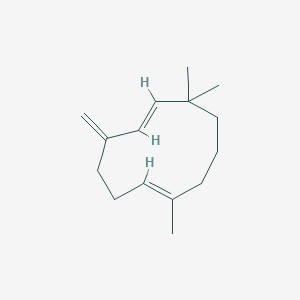


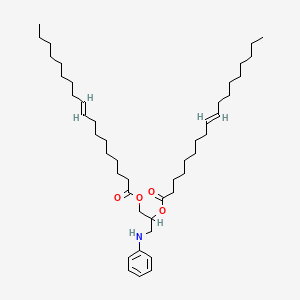

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)
